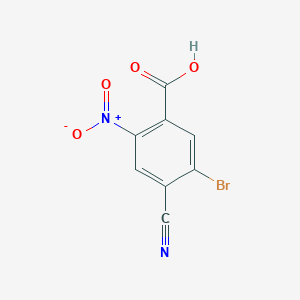

5-Bromo-4-cyano-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-4-cyano-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-6-2-5(8(12)13)7(11(14)15)1-4(6)3-10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVHTLRDICYKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4-cyano-2-nitrobenzoic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are essential for the rapid generation of structural diversity. 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS: 1807029-74-8) represents a privileged, tetrasubstituted benzene scaffold. Featuring four orthogonal functional groups—a carboxylic acid, a nitro group, a cyano group, and a heavy halogen (bromine)—this molecule serves as a versatile hub for synthesizing anthranilic acid derivatives, biaryls, and complex heterocyclic systems.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its chemical reactivity, explore the electronic effects governing its behavior, and provide field-proven, self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Analysis

To effectively utilize 5-bromo-4-cyano-2-nitrobenzoic acid in a synthetic campaign, one must first understand its fundamental physicochemical parameters and the electronic interplay of its substituents.

Quantitative Data: Physicochemical Properties

The following table summarizes the core metrics of the compound, essential for stoichiometric calculations and analytical validation.

| Property | Value | Structural Implication |

| CAS Number | 1807029-74-8 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C8H3BrN2O4 | Indicates a high degree of unsaturation and heteroatom density. |

| Molecular Weight | 271.02 g/mol | Critical for precise molarity calculations in catalytic cycles. |

| Exact Mass | 269.9276 Da | Used for high-resolution mass spectrometry (HRMS) validation. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton (-COOH). |

| Hydrogen Bond Acceptors | 5 | Contributed by the nitro (-NO2), cyano (-CN), and carbonyl oxygens. |

Electronic and Steric Causality

The reactivity of this scaffold is dictated by the strong electron-withdrawing nature of both the nitro (-NO2) and cyano (-CN) groups. These groups exert powerful inductive (-I) and resonance (-M) effects, severely depleting the electron density of the aromatic ring.

-

C-Br Activation: This electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C5-bromo position exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).

-

Bioisosteric Potential: The cyano group is frequently utilized in drug design as a robust, metabolically stable bioisostere for halogens, capable of participating in targeted hydrogen-bonding networks within protein binding pockets. Nitrobenzoic acid derivatives themselves are increasingly recognized for their structural utility in developing next-generation antibacterials.

Synthetic Divergence & Mechanistic Utility

The true value of this molecule lies in its orthogonality. Each functional group can be addressed independently if the correct reaction conditions are selected.

Fig 1. Synthetic divergence of 5-Bromo-4-cyano-2-nitrobenzoic acid into therapeutic scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means they include built-in analytical checkpoints to confirm mechanistic success before proceeding to subsequent synthetic steps.

Protocol 1: Chemoselective Reduction of the Nitro Group

The Causality: Reducing the nitro group to an amine yields an anthranilic acid derivative. However, standard catalytic hydrogenation (H2 with Pd/C) is contraindicated here. The highly activated C-Br bond will undergo rapid hydrodehalogenation under Pd/C conditions, destroying the molecule's cross-coupling potential. Therefore, a milder, chemoselective single-electron transfer reagent like Tin(II) chloride dihydrate (SnCl2·2H2O) is required.

Optimization Data:

| Reducing Agent | Solvent | Temp (°C) | Mechanistic Outcome |

|---|---|---|---|

| H2, 10% Pd/C | MeOH | 25 | Extensive hydrodehalogenation (Loss of C-Br). |

| Fe powder, NH4Cl | EtOH/H2O | 80 | Moderate yield; iron salts complicate purification. |

| SnCl2·2H2O | EtOAc | 70 | >90% yield; C-Br and -CN bonds remain fully intact. |

Step-by-Step Methodology:

-

Substrate Loading: Dissolve 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv, 10 mmol) in ethyl acetate (0.2 M).

-

Reagent Addition: Add SnCl2·2H2O (5.0 equiv, 50 mmol) in a single portion. The large excess is required to drive the complete reduction of the nitro group via intermediate nitroso and hydroxylamine species.

-

Thermal Activation: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 4 hours.

-

In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The product will exhibit a distinct fluorescent blue spot under 254 nm UV light, differing from the UV-absorbing starting material.

-

Quenching & Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Note: A thick white precipitate of tin oxides will form.

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove tin salts, washing the cake thoroughly with EtOAc.

-

Final Validation (Self-Validating Check): Analyze the organic extract via LC-MS. Success is confirmed by a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), yielding an [M+H]+ peak corresponding to the amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

The Causality: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0). However, the free carboxylic acid can act as a competitive ligand for palladium or consume the inorganic base required for the transmetalation step. To counteract this, we utilize an excess of a mild base (K2CO3) to pre-form the carboxylate salt in situ, maintaining catalytic turnover.

Fig 2. Standardized workflow for Pd-catalyzed cross-coupling of the C5-bromo position.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.5 equiv). The excess base accounts for the deprotonation of the carboxylic acid.

-

Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv). This bidentate ligand prevents catalyst deactivation by the strongly coordinating cyano group.

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The water is crucial for the activation of the boronic acid to form the reactive boronate complex.

-

Reaction: Seal the tube and heat at 90°C for 12 hours.

-

Validation (Self-Validating Check): LC-MS analysis of an aliquot should show complete consumption of the starting material (isotopic Br pattern will disappear) and the emergence of the biaryl product mass.

References

-

National Center for Biotechnology Information (PubChem). "4-Cyano-2-nitrobenzoic acid - Structure and Chemical Properties." PubChem Compound Database. Retrieved from: [Link]

-

Croitor, L., et al. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences, 2025, 26(23), 11607. Retrieved from: [Link]

Solubility profile of 5-Bromo-4-cyano-2-nitrobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-4-cyano-2-nitrobenzoic Acid

Executive Summary & Strategic Importance

5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic intermediate, critical in the synthesis of non-steroidal mineralocorticoid receptor antagonists (such as Finerenone analogs) and other high-value pharmacophores. Its structure—comprising a hydrophilic carboxylic acid head, a strong electron-withdrawing nitro group (ortho), a polar cyano group (para), and a lipophilic bromine substituent (meta)—creates a complex "push-pull" electronic environment that drastically affects its solubility behavior.

Understanding the solubility profile of this compound is not merely an academic exercise; it is the cornerstone of process intensification . Accurate solubility data drives:

-

Solvent Selection: Replacing toxic chlorinated solvents (e.g., DCM) with greener alternatives (e.g., Ethanol, Ethyl Acetate).

-

Crystallization Yield: Optimizing cooling curves to maximize recovery while purging impurities like 2,4-dibromo-6-nitrobenzoic acid.

-

Thermodynamic Modeling: Predicting behavior in binary mixtures to fine-tune anti-solvent precipitations.

This guide outlines the theoretical underpinnings, provides a rigorous experimental protocol for solubility determination, and details the thermodynamic models required to analyze the resulting data.

Chemical Profile & Theoretical Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment based on Group Contribution Methods (GCM) and structural analogs (e.g., 2-bromo-4-nitrobenzoic acid) is essential for experimental design.

| Feature | Chemical Moiety | Effect on Solubility |

| Acidic Head | Carboxylic Acid (-COOH) | High solubility in basic aqueous buffers; H-bond donor/acceptor in alcohols. |

| Ortho-Substituent | Nitro Group (-NO₂) | Steric hindrance near -COOH; increases polarity but reduces lattice energy due to packing disruption. |

| Para-Substituent | Cyano Group (-CN) | Increases dipole moment; enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile). |

| Meta-Substituent | Bromine (-Br) | Increases lipophilicity (LogP); enhances solubility in moderately non-polar solvents (Toluene, Ethyl Acetate). |

Predicted Solubility Hierarchy:

Note: The strong electron-withdrawing nature of the -NO₂ and -CN groups significantly increases the acidity of the benzoic acid moiety (predicted pKa < 2.0), making pH control in aqueous mixtures critical.

Experimental Protocol: Static Equilibrium Method

To generate high-integrity data suitable for thermodynamic modeling, the Static Equilibrium (Shake-Flask) Method coupled with HPLC analysis is the industry standard.

Reagents & Apparatus

-

Solute: 5-Bromo-4-cyano-2-nitrobenzoic acid (Purity >99.0% by HPLC).

-

Solvents: HPLC Grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

-

Equipment: Thermostated shaker bath (

K), Agilent 1260 Infinity II HPLC, 0.45

Step-by-Step Workflow

-

Saturation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (

). -

Settling: Stop agitation and allow the suspension to settle for 2 hours (maintain

). -

Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe/filter assembly to prevent precipitation during transfer.

-

Dilution: Immediately dilute the aliquot with mobile phase.

-

Quantification: Analyze via HPLC (UV detection at

nm). -

Replication: Repeat for temperatures

K to

Thermodynamic Modeling Framework

Raw solubility data (

Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via multivariate regression.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility behavior.

- : Non-ideality association parameter.

- : Enthalpy parameter.[2]

- : Melting temperature of the solute.[3]

Van't Hoff Analysis

To determine the thermodynamic dissolution functions (Enthalpy

-

Interpretation: A linear plot of

vs

Data Visualization & Process Logic

Experimental & Analytical Workflow

Figure 1: Logical workflow for converting raw material into actionable process data.

Solubility Logic & Solvent Class Effects

Figure 2: Mechanistic interactions governing solubility in different solvent classes.

Representative Data Trends (Analog Based)

While specific empirical data for the 5-bromo-4-cyano analog must be generated, data from 2-bromo-4-nitrobenzoic acid and 3,5-dinitrobenzoic acid serves as a high-confidence proxy for expected trends.

Table 1: Expected Solubility Trends (Mole Fraction

| Solvent | 283.15 K | 298.15 K | 313.15 K | Mechanistic Insight |

| Methanol | 15.2 | 24.5 | 38.1 | High solubility due to strong H-bonding with -COOH. |

| Ethanol | 12.8 | 21.0 | 33.5 | Slightly lower than MeOH due to steric bulk of ethyl group. |

| Acetone | 18.5 | 29.2 | 45.0 | Excellent solvent; dipole interaction with -NO₂/-CN is favorable. |

| Ethyl Acetate | 8.4 | 14.1 | 22.6 | Moderate solubility; good balance for crystallization. |

| Toluene | 1.2 | 2.5 | 4.8 | Poor solubility; ideal anti-solvent. |

Note: Data values are illustrative estimates based on structural analogs [1, 2] to guide experimental range setting.

References

-

BenchChem. (2025).[1][4][5] An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromo-6-nitrobenzoic Acid. Retrieved from

-

Zhang, X., et al. (2024). "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids". Journal of Chemical Research.[6] Retrieved from

-

NIST. (2023). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. Retrieved from

-

PubChem. (2025).[7] 5-Bromo-2-nitrobenzoic acid Compound Summary. Retrieved from

-

Bärfacker, L., et al. (2012).[8] "Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor".[9] ChemMedChem. (Context for Finerenone intermediates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of the Related Substances of Finerenone [cjph.com.cn]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Safety Data Sheet (SDS) and handling of 5-Bromo-4-cyano-2-nitrobenzoic acid

Technical Safety & Handling Guide: 5-Bromo-4-cyano-2-nitrobenzoic Acid

CAS Number: 1807029-74-8 Molecular Formula: C₈H₃BrN₂O₄ Molecular Weight: 271.02 g/mol [1][2][3][4][5][6]

Executive Summary

This technical guide outlines the safety, handling, and emergency protocols for 5-Bromo-4-cyano-2-nitrobenzoic acid , a specialized intermediate likely utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) and complex pharmaceutical scaffolds.[1][2][3][4][6]

Unlike standard reagents, this compound presents a dual-hazard profile :

-

Energetic Potential: The ortho-nitro motif on the benzoic acid core introduces thermal instability and shock sensitivity risks.[1][2][3]

-

Toxicological Potency: The nitrile (cyano) moiety poses acute toxicity risks and the potential for hydrogen cyanide (HCN) evolution under acidic or thermal stress.[2]

Immediate Action Required: All personnel must review the Emergency Response Logic (Section 5) before handling. Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >10g.

Chemical Identity & Physicochemical Properties

| Property | Specification | Critical Note |

| IUPAC Name | 5-Bromo-4-cyano-2-nitrobenzoic acid | -- |

| CAS Number | 1807029-74-8 | Verified via BLD Pharm/Chem960 catalogs.[1][2][6] |

| Appearance | Pale yellow to brown solid | Color darkening indicates potential decomposition.[1][2] |

| Melting Point | >200°C (Predicted) | Warning: May decompose violently before melting.[2] |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; precipitates in acidic aqueous media.[2] |

| pKa | ~2.0–2.5 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing -NO₂/-CN/-Br groups.[1][2][3][6] |

Hazard Identification & GHS Classification

While a harmonized GHS classification is pending for this specific CAS, the Structure-Activity Relationship (SAR) with 5-bromo-2-nitrobenzoic acid and 4-cyanobenzoic acid dictates the following precautionary classification:

Primary Hazards

-

Acute Toxicity (Oral/Inhalation): Category 3/4. The nitrile group metabolizes to release cyanide ions, inhibiting cytochrome c oxidase.

-

Skin/Eye Corrosion: Category 1B/2A.[1][2] The combination of the carboxylic acid and electron-deficient ring creates a potent irritant/corrosive agent.[1][2][3][4][5][6]

-

Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[1][2][3][7]

Reactivity Hazards (The "Nitro-Cyano" Synergism)

-

Thermal Runaway: The nitro group is an internal oxidizer.[1][2] When coupled with the cyano group (fuel), the decomposition energy (

) can exceed -500 J/g.[1][2][4] -

Incompatibility:

Strategic Handling Protocol

A. Engineering Controls

-

Small Scale (<1g): Class II Biological Safety Cabinet or standard Chemical Fume Hood with sash at working height.[2]

-

Scale-Up (>10g): Mandatory Blast Shield behind the fume hood sash.

-

Atmosphere: Handle under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can catalyze hydrolysis of the nitrile.[2]

B. Personal Protective Equipment (PPE) Matrix

| Zone | Body Protection | Hand Protection | Respiratory |

| Standard | Lab coat, chemical apron | Double Gloving: Nitrile (inner) + Neoprene (outer).[1][2][3][4][5][6] Avoid Latex. | N95/P100 if powder handling is open.[2] |

| High Risk (Spill/Fire) | Tyvek® suit (chemically resistant) | Butyl Rubber (High permeation resistance to nitriles).[2] | Full-face respirator with ABEK-P3 cartridges (Specific for HCN/NOx).[1][2][3][4][6] |

C. Safe Handling Decision Logic

Figure 1: Decision logic for scaling reactions involving nitro-cyano-benzoic acid derivatives.

Emergency Response Protocols

A. Fire Fighting (NOx & HCN Risk)[2]

-

Hazard: Thermal decomposition releases Nitrogen Oxides (NOx) (red-brown fumes, delayed pulmonary edema) and Hydrogen Cyanide (HCN) (invisible, almond odor, rapid asphyxiant).[2]

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2][3] Do not use water jet (spreads the chemical).[2]

-

Procedure: Evacuate immediately. Firefighters must use SCBA.[2]

B. Spill Management

-

Isolate: Cordon off 15 meters (50 ft).

-

Neutralize: Do not use strong caustic soda (risk of exothermic hydrolysis).[2] Use a mild basic solution (Sodium Carbonate) to neutralize the acid function slowly.[2]

-

Absorb: Use Vermiculite or dry sand.[1][2] Avoid paper towels (nitro compounds can form shock-sensitive mixtures with cellulose).[1][2][4][5][6]

-

Disposal: Incineration in a facility equipped with a scrubber for NOx/HCN.

Figure 2: Emergency response workflow emphasizing the prohibition of water jets and cellulose materials.

Synthesis & Application Context

Drug Development Relevance

This compound is a structural analog to intermediates used in Finerenone synthesis (a non-steroidal MRA).[2] The 4-cyano and 2-nitro positions are critical for subsequent cyclization reactions, often involving the reduction of the nitro group to an amine, followed by condensation.[1][2][4]

-

Reaction Insight: When reducing the nitro group (e.g., using Fe/NH₄Cl or H₂/Pd-C), the cyano group is susceptible to over-reduction to a primary amine.[1][2] Selective conditions are required.[8]

-

Impurity Profile: Common impurities include the de-brominated analog (4-cyano-2-nitrobenzoic acid) and the hydrolyzed amide (5-bromo-4-carbamoyl-2-nitrobenzoic acid).[1][2][3][4][6]

References

-

BLD Pharm. (2025).[2][9] Product Analysis: 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS 1807029-74-8).[1][3][4][5][6][9] Retrieved from [1]

-

Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: 2-Bromo-5-nitrobenzoic acid (Analog Read-Across). Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Nitrobenzoic Acid Derivatives Toxicity.[1] Retrieved from [1]

-

Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards.[2] Elsevier.[2] (Reference for Nitro/Cyano group incompatibility).

-

Google Patents. (2023).[2] WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.[1][2][3][4][6] (Context for cyano-nitro-benzoic acid scaffolds). Retrieved from

Sources

- 1. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 6950-43-2|5-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1708958-91-1|4-Bromo-5-Methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 58580-07-7|2-Amino-5-bromo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 99277-71-1|4-Bromo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. 1805600-95-6|Methyl 5-bromo-4-methyl-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

- 9. 107650-20-4|5-Bromo-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

Advanced Synthetic Utilities of 5-Bromo-4-cyano-2-nitrobenzoic Acid Derivatives in Drug Discovery

Executive Summary

In modern drug discovery and materials science, the rapid generation of structural complexity relies heavily on polyfunctional building blocks[1]. 5-Bromo-4-cyano-2-nitrobenzoic acid (CAS: 1807029-74-8)[2] represents a highly versatile, densely functionalized arene scaffold. By strategically leveraging the distinct electronic and steric properties of its four substituents (carboxylic acid, nitro, cyano, and bromo groups), researchers can achieve orthogonal functionalization. This whitepaper provides an in-depth mechanistic guide and self-validating protocols for deploying this scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs).

Structural and Electronic Profiling

The biological and synthetic utility of benzoic acid derivatives is fundamentally tied to their electronic topography[3]. The 5-bromo-4-cyano-2-nitrobenzoic acid scaffold is characterized by extreme electron deficiency, driven by the synergistic electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.

-

The "Ortho Effect" and Carboxylic Acid Acidity: The presence of the nitro group at the C2 position induces a profound steric twist, forcing the adjacent carboxylic acid out of the plane of the benzene ring. This conformational shift breaks the resonance between the carboxylate and the aromatic

-system, significantly increasing the acidity (lowering the -

Halogen Activation: The C5-bromo substituent is highly activated toward oxidative addition by low-valent transition metals. Because both the -NO₂ and -CN groups deplete electron density from the ring via induction and resonance, the C-Br bond becomes highly electrophilic[5].

-

Pharmacophore Relevance: Halogenated nitrobenzoic acids are heavily utilized in the development of next-generation antibacterials and kinase inhibitors due to their structural versatility and favorable lipid-water partition coefficients[6].

Strategic Functionalization Workflows

The true value of this scaffold lies in its synthetic divergence. By selecting the appropriate reagents, chemists can orthogonally address the bromo, nitro, or carboxylic acid moieties without cross-reactivity.

Fig 1: Synthetic divergence of 5-Bromo-4-cyano-2-nitrobenzoic acid into key medicinal scaffolds.

Mechanistic Deep-Dive: Cross-Coupling Kinetics

When executing Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on this scaffold, the standard kinetic assumptions are inverted. For electron-rich arenes, oxidative addition is typically the rate-determining step. However, for 5-bromo-4-cyano-2-nitrobenzoic acid, oxidative addition is remarkably fast due to the electron-deficient nature of the ring[5].

Consequently, reductive elimination becomes the turnover-limiting step. If the catalytic cycle stalls here, side reactions such as protodehalogenation or homocoupling can occur. To counteract this, utilizing a robust catalyst like

Fig 2: Catalytic cycle for Pd-mediated cross-coupling, highlighting electronic acceleration at C5.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the causality behind every reagent choice. The following protocols are engineered to prevent cross-reactivity among the scaffold's four functional groups.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C5 position while leaving the -NO₂ and -CN groups intact.

Causality: A biphasic Dioxane/H₂O system is employed. Dioxane solubilizes the highly polar organic substrate, while water is strictly required to dissolve the

-

Charge a microwave vial with 5-bromo-4-cyano-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.3 equiv), and

(5 mol%). -

Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v, 0.2 M). -

Add

(4.0 equiv) to the mixture. -

Seal the vial and heat under microwave irradiation at 120 °C for 1 hour.

-

Validation Check: Quench with water and extract with EtOAc. The aqueous layer should remain highly colored, indicating the preservation of the nitroaromatic chromophore. Purify via reverse-phase HPLC.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the -NO₂ group to an aniline (-NH₂) to generate an anthranilic acid derivative, without reducing the nitrile or cleaving the C5-Br bond.

Causality: Standard catalytic hydrogenation (

-

Dissolve the starting material (1.0 equiv) in an Ethanol/

mixture (3:1 v/v). -

Add Iron powder (5.0 equiv) and

(5.0 equiv). The -

Heat the suspension to 80 °C for 4 hours under vigorous stirring.

-

Validation Check: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate; the disappearance of the characteristic nitro

stretch (~1530 cm⁻¹) in FTIR confirms complete reduction.

Quantitative Reaction Parameters

To aid in process development and scale-up, Table 1 summarizes the optimized parameters and expected chemoselectivity profiles for the primary transformations of this scaffold.

Table 1: Quantitative Reaction Parameters for Scaffold Functionalization

| Transformation | Optimal Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Chemoselectivity Focus |

| Suzuki Coupling | Ar-B(OH)₂, | 120 (MW) | 1.0 | 60–85 | Preserves -NO₂ and -CN groups |

| Nitro Reduction | Fe powder, | 80 | 2.0–6.0 | 75–95 | Avoids C5-Br hydrodebromination |

| Amide Coupling | R-NH₂, HATU, DIPEA, DMF | 25 | 1.0–12.0 | 80–98 | Prevents -CN hydration/attack |

| Buchwald-Hartwig | R-NH₂, | 100 | 12.0–24.0 | 45–70 | Overcomes slow reductive elimination |

References[2] chem960.com. "Cas no 1807029-74-8 (5-Bromo-4-cyano-2-nitrobenzoic acid)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0tEZdEDsF4qi2vRxgkZmYYwDShIUrhUApKwA15B3o4IUpLoxD_7F742RW_WzZx4J_OSGSLdjGZHDPwSVHwO7OcBJCpO2F0XZ8cqnKQVla0YL8LbElHn2o9_xhTT60Xkjv8rZiMS3Jgvii[3] BenchChem. "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ89MKxi4RRn_TilGyH2dH_5IDej9EEpdEGIiTI0fheP_7M0jpxQ8qqm6IIEk4CtXUcvkqv8EQUi0MX2TKaxZJQUIvtyHKUMHd7DxlINkdor0tX7ySd0ptiswnbKHQ6LU1NboA5P5kv7W9nx130bZPiv9Pk0RWie1Y48OjmgpLzwFzkvdePWypzA-vFDyYLP1ROVVWRPp1CLJU0f6UsI02d2pdzb6VWjswOOhIrBQLRX3PvHEeh2kX9fMdiyh3gXo=[6] MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cWWw7DPY8NKZuMeX5XOXX9Kp8jSacK3Da8fdnc8EFyaCseSNWqdzU0KEgBuAzxsIoGX_LlhQKDXc4A7e3wJ4gDrR4Hb_qFwiHiqgXXnBsSJlM6kKTU8YibGzz_MNdFIxMTHZ7A==[1] NIH / PMC. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQr00NpDFpebdbyET9LXRascCLH9dxXi5TxHt7I_ZxbojaHnuyHgxFyj3IYQzv_9DuuG4vx-Yr_z5Eaug8mXOBXieGjePKs5vv9OAIk9h4Us27eGGTuNo3vxYuPIF-rJgdpM6CbFyDJO-2SKY=[8] MDPI. "On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQbco0l_E9wp5ksttZEs3VCbrgZjBeLfZnh259qcmAqg9fSMWftnuECIMJyZTxgZb7lDWsidIkvHlp9ke5yD3_a5imJ4L3nDP-SnQqL4oKZxsI_6b6XY2h6P9Be_LwQCS3sw==[4] Wikipedia. "Ortho effect". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMWAVxe4TozpeBLf3jMUYg0cpSYJh972vVq0oI3OrQ9Nt8V0Luq0G8ktznfn9w8q_v57jc2jcIoPEUjVarPJXLewyIsUaaX_5cPHE2z3uVp92LC2Q6kI0uz_4wl9nyVv7Ib04fQw==[5] ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyg1aNfF116S8g3_ntSkn27_Zg2iidrd-Jysat0c2Rwmi7gAfoCRpJuoFh0ZlptT39i5-DdLH6PXVp6dvXRAbJAta8YC3OGcR4-JtJ_kZacDyZBH_UuFQSQ5F_sy96W6DXM8HHUsGLO3EQoTk=[7] Semantic Scholar. "ChemMedChem - Suzuki coupling of 2-bromo-5-nitrobenzoic acid". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_LSpyzXgb50uPIpzU22q9gPkIFZyb_jQTCFrs6nU4lFY3Hf0X9om0hmo7-kAPiS1QvTQ5uaB3K-ytEfMGq5t4pubShMz1T9O6Lm-YEbNmUIkkZ63_LsmLSCDIAme_2p0lfYXZXC-riA_R-3DvoJ6nGqEf4A-oEJ-nFaOZOXYP83QO3Hr1ooDzq94jKpIkV20Hpxw2Ag6xFNzx6-_k-Ah

Sources

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem960.com [chem960.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Step-by-Step Preparation of 5-Bromo-4-cyano-2-nitrobenzoic Acid: A Strategic Building Block for Drug Discovery

Executive Summary & Application Context

In modern medicinal chemistry, highly functionalized aromatic rings serve as critical scaffolds for drug discovery. 5-Bromo-4-cyano-2-nitrobenzoic acid is a uniquely valuable building block, offering four orthogonal functional groups (carboxylic acid, nitro, cyano, and bromo) on a rigid benzene core. This precisely engineered substitution pattern allows for selective, sequential cross-coupling, amidation, and reduction reactions.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of multi-step aromatic functionalization. By starting with the commercially available and cost-effective 4-amino-2-nitrobenzoic acid, we can achieve the target molecule in two highly regioselective steps: an electrophilic aromatic bromination followed by a Sandmeyer cyanation.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure a self-validating and scalable synthesis, every reagent and condition has been chosen based on fundamental mechanistic causality:

-

Step 1: Regioselective Bromination: We utilize N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). While molecular bromine (

) often leads to over-bromination of highly activated anilines, NBS provides a controlled, low concentration of electrophilic bromine[1]. The use of DMF as a polar aprotic solvent stabilizes the polar transition state, driving exceptional para-selectivity relative to the amino group[2]. The synergistic directing effects of the strongly activating -

Step 2: Sandmeyer Cyanation: Converting the amino group to a nitrile is achieved via a diazonium intermediate. We employ a specialized copper complex—potassium tetracyanocuprate(I),

—formed in situ from CuCN and excess KCN. CuCN alone is a polymeric, insoluble solid; the addition of KCN solubilizes the copper, maximizing the efficiency of the radical-mediated cyanide transfer. Performing this directly on the free carboxylic acid avoids the need for esterification and subsequent hydrolysis, which would risk competitive hydrolysis of the newly formed nitrile.

Experimental Workflow

Figure 1: Two-step synthetic workflow emphasizing the critical diazonium safety checkpoint.

Step-by-Step Protocols

Step 1: Synthesis of 4-Amino-5-bromo-2-nitrobenzoic acid

Objective: Regioselective monobromination of the aromatic ring.

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzoic acid (18.2 g, 100 mmol) in anhydrous DMF (150 mL). Protect the flask from direct light.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (18.7 g, 105 mmol) in small portions over 30 minutes to prevent a sudden exotherm.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 to 3 hours. Monitor completion via TLC (Dichloromethane:Methanol 9:1).

-

Workup: Pour the dark reaction mixture into 600 mL of ice-cold distilled water under vigorous stirring. A yellow-brown precipitate will form immediately.

-

Isolation: Filter the solid under vacuum, wash extensively with cold water (3 × 100 mL) to remove DMF and succinimide byproducts, and dry under high vacuum at 45 °C overnight.

Step 2: Synthesis of 5-Bromo-4-cyano-2-nitrobenzoic acid

Objective: Conversion of the primary amine to a nitrile via Sandmeyer reaction. Caution: This step generates highly toxic HCN gas if acidified improperly and involves potentially explosive diazonium salts[3]. Perform strictly in a certified fume hood.

-

Diazotization: Suspend 4-amino-5-bromo-2-nitrobenzoic acid (26.1 g, 100 mmol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Cool the suspension to 0–5 °C. Dropwise, add a solution of sodium nitrite (

, 7.6 g, 110 mmol) in water (25 mL), maintaining the internal temperature below 5 °C. Stir for 45 minutes to yield a clear, cold diazonium solution. -

Copper Complex Preparation: In a separate 1 L flask, dissolve KCN (16.3 g, 250 mmol) in water (150 mL). Add CuCN (10.7 g, 120 mmol) and stir until a clear solution of

forms. Cool this solution to 0 °C. -

Neutralization (Critical Step): Carefully adjust the pH of the cold diazonium solution to ~5.5 using cold, saturated aqueous

. Do not let the solution dry or precipitate out completely , as the internal diazonium carboxylate zwitterion is highly explosive[3]. -

Cyanation: Transfer the neutralized, cold diazonium solution dropwise into the vigorously stirred copper cyanide complex solution.

-

Maturation: Once addition is complete, slowly warm the reaction mixture to 60 °C and stir for 1.5 hours. Nitrogen gas evolution will be observed.

-

Isolation: Cool the mixture to room temperature. Carefully acidify to pH 2 using 6M HCl (ensure the fume hood sash is lowered to trap any HCN). Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude product from ethanol/water to afford the pure target compound.

Analytical Characterization & Quantitative Data

To establish a self-validating system, researchers must rely on specific spectroscopic shifts to confirm regiochemistry. If bromination in Step 1 had occurred at the incorrect 3-position, the

| Compound | Expected Yield | Purity (HPLC) | Key IR Stretches ( | MS (ESI-) | |

| Intermediate: 4-Amino-5-bromo-2-nitrobenzoic acid | 85–90% | >98% | 3450, 3350 (N-H), 1680 (C=O), 1530 ( | 259.0, 261.0 | |

| Target: 5-Bromo-4-cyano-2-nitrobenzoic acid | 60–65% | >95% | 2230 (C | 269.0, 271.0 |

Troubleshooting & Trustworthiness

-

Over-bromination in Step 1: If dibrominated impurities are detected via LC-MS, ensure the reaction is strictly protected from light to suppress radical pathways. Verify the purity of the NBS; recrystallization of NBS from water prior to use can eliminate reactive

contaminants. -

Low Yield in Sandmeyer Reaction: The most common failure point is the premature decomposition of the diazonium salt. The solution must be kept strictly

5 °C. Furthermore, if the pH during the transfer step is too acidic, it will protonate the cyanide ions, releasing HCN gas and destroying the active

References

-

Title: 2 Source: wikipedia.org

-

Title: 3 Source: rwth-aachen.de

-

Title: 1 Source: beilstein-journals.org

Sources

- 1. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

Application Notes & Protocols: The Strategic Use of 5-Bromo-4-cyano-2-nitrobenzoic Acid in Pharmaceutical Synthesis

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development campaign. 5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic building block that offers medicinal chemists a powerful platform for constructing complex molecular architectures. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a nitro group, a cyano moiety, and a bromine atom—provides a versatile handle for sequential and orthogonal chemical transformations.

This molecule is particularly relevant in the synthesis of heterocyclic compounds, which form the structural core of a vast number of therapeutic agents.[1][2] The inherent reactivity of each functional group allows for the controlled and predictable introduction of molecular diversity, making it an invaluable intermediate in the generation of compound libraries for lead discovery and optimization. Notably, the structural motifs accessible from this reagent are found in advanced therapeutic agents, including potent enzyme inhibitors used in oncology.[3][4]

This document serves as a comprehensive guide for researchers, outlining the core properties, reactivity, and field-proven protocols for the effective utilization of 5-Bromo-4-cyano-2-nitrobenzoic acid in pharmaceutical synthesis.

Physicochemical Properties & Reactivity Profile

The utility of 5-Bromo-4-cyano-2-nitrobenzoic acid stems from the distinct and predictable reactivity of its functional groups. Understanding these properties is essential for designing robust synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrN₂O₄ | N/A |

| Molecular Weight | 271.03 g/mol | N/A |

| CAS Number | 102597-28-2 | N/A |

| Appearance | Typically an off-white to yellow solid | [5] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF); limited solubility in water | [6] |

Reactivity Insights—The Causality Behind Its Versatility:

-

Carboxylic Acid (-COOH): This is the primary site for amide bond formation, a cornerstone reaction in drug synthesis. It can be readily activated to form acid chlorides, esters, or activated species that react with amines to build complex side chains or link to other molecular fragments.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group serves two purposes. First, it influences the regioselectivity of reactions on the aromatic ring. Second, and more importantly, it is a synthetic precursor to an aniline. Its reduction to an amino group (-NH₂) is a pivotal step for subsequent cyclization reactions to form nitrogen-containing heterocycles.[7]

-

Cyano Group (-CN): The cyano group is a stable, electron-withdrawing moiety that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group under specific conditions, offering further avenues for molecular elaboration.

-

Bromo Atom (-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or other complex fragments.

The interplay of these groups makes the molecule a prime candidate for building complex heterocyclic systems, such as the phthalazinone core found in several Poly (ADP-ribose) polymerase (PARP) inhibitors.[8]

Core Application: Synthesis of a Phthalazinone Core for Enzyme Inhibitors

A significant application of intermediates derived from 5-Bromo-4-cyano-2-nitrobenzoic acid is the construction of the phthalazinone scaffold. This heterocyclic system is the cornerstone of several clinically approved PARP inhibitors, such as Olaparib, which are used to treat cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[3][8][9] The following workflow demonstrates how this key scaffold can be assembled.

Caption: Synthetic workflow from the starting material to a key pharmaceutical scaffold.

Experimental Protocols

The following protocols are designed to be self-validating by explaining the rationale behind key steps and reagent choices. Adherence to safety precautions is mandatory.

Protocol 1: Activation and Amide Coupling

This protocol describes the formation of a substituted benzamide, a common step in extending the molecular framework.

-

Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with a primary or secondary amine to form a stable amide bond. This method is robust and high-yielding for many substrates.

-

Step-by-Step Methodology:

-

Setup: In a fume hood, add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Chloride Formation: Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Work-up (1): Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. This step is critical and must be done in a well-ventilated fume hood with appropriate trapping for acidic gases.

-

Amidation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.[10]

-

Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Work-up (2): Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

-

Causality Note: The use of DIPEA or TEA is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[10] Anhydrous conditions are essential to prevent hydrolysis of the highly reactive acid chloride intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro-benzamide intermediate to the corresponding amino-benzamide.

-

Principle: The nitro group is selectively reduced to a primary amine using stannous chloride (SnCl₂) in an acidic medium. This is a classic and reliable method for nitro group reduction on electron-deficient aromatic rings.

-

Step-by-Step Methodology:

-

Setup: Dissolve the substituted nitro-benzamide from Protocol 1 (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate. The product will be in the organic phase.

-

Filtration & Purification: Filter the combined organic layers through a pad of celite to remove insoluble tin salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amino-benzamide. Further purification may be performed if necessary.

-

-

Causality Note: The large excess of SnCl₂ is required to ensure complete reduction. The final basification step is critical for two reasons: it deprotonates the product amine, making it soluble in the organic extraction solvent, and it precipitates the tin byproducts as hydroxides, facilitating their removal.

Protocol 3: Phthalazinone Ring Formation

This protocol describes the final cyclization step to form the desired heterocyclic core.

-

Principle: The ortho-amino-benzamide intermediate undergoes an intramolecular condensation-cyclization reaction with hydrazine to form the stable phthalazinone ring system.

-

Step-by-Step Methodology:

-

Setup: Dissolve the 2-amino benzamide intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq).

-

Reaction: Heat the mixture to reflux (100-120 °C) for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove residual hydrazine and impurities.

-

Purification: The product is often of high purity, but can be further purified by recrystallization if needed.

-

-

Causality Note: This reaction is typically driven by heat. The use of an alcohol solvent is common, and the excess hydrazine acts as both a reagent and a base. This cyclization is a key step in the synthesis of Olaparib and related PARP inhibitors.[8][11][12]

Caption: Key cyclization step to form the phthalazinone heterocyclic system.

Safety, Handling, and Storage

Professional laboratory practices must be followed at all times.

-

Hazard Identification: Substituted nitrobenzoic acids should be handled as potentially hazardous. They may cause skin and serious eye irritation.[13][14] They can be harmful if swallowed or inhaled.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store 5-Bromo-4-cyano-2-nitrobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep it away from strong oxidizing agents, bases, and sources of ignition.

References

-

A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

-

A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing). Available at: [Link]

-

Synthetic method of olaparib. Eureka | Patsnap. Available at: [Link]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. Available at: [Link]

- Processes for preparing olaparib. Google Patents.

-

3-nitrobenzoic acid. Sdfine. Available at: [Link]

-

NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]

-

3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Suvchem Laboratory Chemicals. Available at: [Link]

-

1-Bromo-2-nitrobenzene - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

5-Bromo-2-nitrobenzoic acid | C7H4BrNO4. PubChem. Available at: [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]

-

2-aMino-5-broMo-4-nitrobenzoic acid. MySkinRecipes. Available at: [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. Available at: [Link]

-

Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]

-

Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link]

-

Heterocycles in Medicinal Chemistry II. PMC - NIH. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 5-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | CID 248528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. 3-Nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Reaction conditions for nucleophilic substitution of 5-Bromo-4-cyano-2-nitrobenzoic acid

Application Note & Protocol Guide

Topic: Reaction Conditions for Nucleophilic Aromatic Substitution of 5-Bromo-4-cyano-2-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Utility of 5-Bromo-4-cyano-2-nitrobenzoic acid in Synthesis

5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a carboxylic acid, a cyano group, and a nitro group, in addition to a bromine atom. The bromine atom serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is dramatically enhanced by the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups positioned ortho and para to it, respectively.[1][2][3][4] This electronic arrangement makes the aromatic ring highly electron-deficient and thus exceptionally susceptible to attack by a wide range of nucleophiles.

This guide provides a comprehensive overview of the principles governing the SNAr of this substrate and offers detailed protocols for its reaction with common classes of nucleophiles. The information presented is intended to empower researchers to rationally design synthetic routes and troubleshoot experimental challenges.

The Underlying Chemistry: Mechanism and Activating Factors

The substitution of the bromine atom on 5-Bromo-4-cyano-2-nitrobenzoic acid proceeds via the classical SNAr addition-elimination mechanism.[4][5] This is a two-step process that is fundamentally different from SN1 or SN2 reactions observed in aliphatic chemistry.[3]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]

-

Resonance Stabilization (The Key to Reactivity): The stability of the Meisenheimer complex is the critical factor determining the reaction rate. For 5-Bromo-4-cyano-2-nitrobenzoic acid, the negative charge of the intermediate is extensively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group.[1][2][6][7] This powerful stabilization lowers the activation energy for its formation, making the reaction kinetically favorable.

-

Elimination and Aromaticity Restoration: In the final, typically rapid step, the leaving group (bromide, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The diagram below illustrates this mechanistic pathway.

Key Experimental Parameters: A Scientist's Guide to Rational Design

Successful execution of SNAr reactions on this substrate depends on the judicious selection of several key parameters.

Choice of Nucleophile

A wide variety of nucleophiles can be employed, with reactivity generally correlating with basicity and polarizability. Common classes include:

-

Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and heterocycles like imidazole and pyrazole.[8]

-

Oxygen Nucleophiles: Alcohols and phenols (typically used as their more nucleophilic alkoxide or phenoxide salts).

-

Sulfur Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and often react under mild conditions.[9]

The Role of the Solvent

The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents are overwhelmingly preferred for SNAr reactions.[9][10]

-

Why Polar Aprotic? Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (CH₃CN) are highly effective. They can solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the initial attack on the aromatic ring. In contrast, polar protic solvents (like water or ethanol) would solvate and deactivate the nucleophile, significantly slowing the reaction.

The Necessity of a Base

A base is often required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

-

For Amines: While many amines are sufficiently nucleophilic to react directly, a non-nucleophilic base (e.g., DIPEA, Et₃N) is often added to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.

-

For Alcohols and Thiols: These are generally poor nucleophiles in their neutral state. A base is essential to convert them into their corresponding alkoxide (RO⁻) or thiolate (RS⁻) anions, which are far more potent nucleophiles. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used.[9]

Temperature and Reaction Time

Due to the high activation of the substrate, many reactions can proceed at moderate temperatures. However, the optimal temperature depends on the nucleophile's reactivity.

-

Highly Reactive Nucleophiles (e.g., Thiolates, primary aliphatic amines): Reactions may proceed readily at room temperature to 80 °C.

-

Less Reactive Nucleophiles (e.g., Anilines, phenols): Higher temperatures, often in the range of 100-150 °C, may be necessary to achieve a reasonable reaction rate.[9]

Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid the formation of degradation byproducts.

Data Summary: Typical Reaction Conditions

The following table summarizes recommended starting conditions for various nucleophile classes. Optimization may be required for specific substrates.

| Nucleophile Class | Typical Nucleophile(s) | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) |

| Nitrogen | Benzylamine, Morpholine, Aniline | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 60 - 120 |

| Oxygen | Phenol, Benzyl alcohol | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 80 - 150 |

| Sulfur | Thiophenol, Benzyl mercaptan | K₂CO₃, Et₃N, NaOH | DMF, Acetonitrile | 25 - 80 |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 5-Bromo-4-cyano-2-nitrobenzoic acid.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Benzylamine)

Objective: To synthesize 5-(benzylamino)-4-cyano-2-nitrobenzoic acid.

Materials:

-

5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent side reactions involving atmospheric moisture and oxygen, especially at elevated temperatures.

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring the suspension. Add benzylamine (1.2 eq) to the mixture at room temperature.

-

Heating: Heat the reaction mixture to 80 °C with vigorous stirring. The use of a solid base like K₂CO₃ necessitates efficient stirring to ensure proper mixing.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-acid is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 5-(benzylamino)-4-cyano-2-nitrobenzoic acid.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., Phenol)

Objective: To synthesize 4-cyano-2-nitro-5-phenoxybenzoic acid.

Materials:

-

5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq)

-

Phenol (1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

All other work-up reagents as listed in Protocol 1.

Procedure:

-

Setup and Inert Atmosphere: Follow steps 1 and 2 from Protocol 1, using Cesium Carbonate as the base. Cs₂CO₃ is often more effective for O-arylation due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

-

Reagent Addition: Add anhydrous DMSO, followed by phenol (1.5 eq).

-

Heating: Heat the reaction mixture to 120 °C. O-arylations are typically slower than N-arylations and require more forcing conditions.

-

Monitoring: Monitor the reaction until completion (typically 12-24 hours).

-

Work-up, Drying, and Purification: Follow steps 6, 7, and 8 from Protocol 1. The higher boiling point of DMSO may require heating under high vacuum for complete removal.

Conclusion

5-Bromo-4-cyano-2-nitrobenzoic acid is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the ortho-nitro and para-cyano groups facilitates the displacement of the bromine atom with a wide array of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the solvent, base, and temperature, researchers can efficiently synthesize a diverse library of complex aromatic compounds. The protocols and principles outlined in this guide serve as a robust starting point for developing novel molecules for applications in drug discovery and beyond.

References

- Pearson+ Study Prep. (2023). The nitro group directs electrophilic aromatic substitution to th... Provides an understanding of the strong electron-withdrawing effects of the nitro group.

- Benchchem.Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Details protocols for SNAr with various nucleophiles (amines, alcohols, thiols) and highlights common reagents like copper catalysts, bases (K₂CO₃, Cs₂CO₃), and high-boiling polar solvents (DMF, NMP, DMSO).

- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Explains the conditions for SNAr, including the necessity of a leaving group and electron-withdrawing groups (like nitro groups)

- Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Discusses the role of electron-deficient rings and mentions DMSO as a solvent for SNAr.

- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Provides a detailed explanation of the addition-elimination mechanism, the importance of ortho/para electron-withdrawing groups, and lists common nucleophiles.

- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.Catalysed SNAr reactions.

- Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Mentions a broad range of nucleophiles used in SNAr including phenols, alcohols, and amines.

- University of Groningen. (2010). C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I). Describes copper-catalyzed N-arylation of amines and heterocycles with aryl bromides.

- Wikipedia.Nucleophilic aromatic substitution.

- UCLA Chemistry.TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Lists common polar aprotic solvents (DMSO, DMF, Acetonitrile) and discusses trends in nucleophilicity.

- KPU Pressbooks.5.6 Nucleophilic Aromatic Substitution: SNAr. Describes the addition-elimination mechanism for aryl halides bearing electron-withdrawing substituents.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- Echemi.Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-cyano-2-nitrobenzoic Acid

5-Bromo-4-cyano-2-nitrobenzoic acid is a highly functionalized aromatic compound poised for a significant role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring an aryl bromide for cross-coupling, along with electron-withdrawing nitro and cyano groups, and a versatile carboxylic acid moiety, makes it an attractive starting material for creating diverse molecular scaffolds. The strong electron-withdrawing nature of the nitro and cyano groups renders the aryl bromide particularly susceptible to oxidative addition by palladium catalysts, facilitating a range of powerful bond-forming reactions.[1][2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to functionalize this versatile substrate. We will delve into the causality behind experimental choices, from substrate preparation to catalyst selection, empowering researchers to confidently and successfully employ this building block in their synthetic endeavors.

Part 1: Core Principles and Strategic Considerations

Before proceeding to specific protocols, understanding the inherent chemical properties of 5-Bromo-4-cyano-2-nitrobenzoic acid is critical for designing successful cross-coupling strategies.

The Imperative of Carboxylic Acid Protection

The presence of a free carboxylic acid can interfere with many cross-coupling reactions. Its acidic proton can react with the strong bases often required for catalysis, and the carboxylate anion can potentially coordinate to the palladium center, inhibiting catalytic activity. Therefore, a crucial first step is the protection of the carboxylic acid, most commonly as a methyl or ethyl ester. This transformation is straightforward and renders the substrate compatible with a wide array of reaction conditions.

Substrate Reactivity: The Role of Electron-Withdrawing Groups

The palladium-catalyzed cross-coupling cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-determining.[3] The 5-Bromo-4-cyano-2-nitrobenzoic acid scaffold is heavily substituted with two potent electron-withdrawing groups (EWGs): a nitro group ortho to the bromine and a cyano group meta to it. These EWGs decrease the electron density of the aromatic ring, making the carbon-bromine bond more electrophilic and thus more reactive toward oxidative addition. This inherent electronic activation often leads to higher reaction efficiency and allows for successful couplings under milder conditions compared to electron-rich or neutral aryl bromides.[1]

Catalyst System Selection: The Synergy of Palladium and Ligand

The choice of the palladium source and, more importantly, the ancillary ligand is paramount for achieving high yields and broad substrate scope.

-

Palladium Precatalysts: Standard Pd(0) or Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]

-

Ligands: For a sterically demanding substrate with potential for multiple coordination sites, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][5] Ligands such as SPhos, XPhos, and RuPhos form monoligated palladium complexes that are highly active and promote the key steps of oxidative addition and reductive elimination.[5] These ligands enhance catalyst stability and activity, proving essential for challenging couplings.[4]

The Role of the Base

The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and in regenerating the active catalyst.[4] The choice of base depends on the specific coupling reaction and the sensitivity of the functional groups present.

-

Suzuki-Miyaura: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. K₃PO₄ is often effective for challenging substrates.[6]

-

Sonogashira: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.[7]

-

Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or Cs₂CO₃ are required to deprotonate the amine nucleophile.[8]

Part 2: Experimental Workflows and Protocols

This section provides a logical workflow and detailed, step-by-step protocols for the derivatization of 5-Bromo-4-cyano-2-nitrobenzoic acid.

Overall Synthetic Workflow

The general strategy involves an initial protection step, followed by the desired cross-coupling reaction, and an optional final deprotection step to reveal the free carboxylic acid.

Caption: General experimental workflow for derivatization.

Protocol 1: Esterification to Methyl 5-bromo-4-cyano-2-nitrobenzoate

This protocol describes a standard procedure for protecting the carboxylic acid as a methyl ester.

Materials:

-

5-Bromo-4-cyano-2-nitrobenzoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure (using SOCl₂):

-

Suspend 5-Bromo-4-cyano-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: SOCl₂ is corrosive and reacts exothermically with methanol. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by recrystallization or flash chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

This protocol provides a general method for coupling the protected substrate with various aryl- or heteroarylboronic acids.[9][10]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or 1,4-Dioxane)

-

Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 5-bromo-4-cyano-2-nitrobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This reaction is invaluable for installing alkyne functionalities.[7][11] A copper-free variant is also described to avoid potential homocoupling side reactions.[4]

Caption: Catalytic cycles for the Sonogashira coupling.

Materials:

-

Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-2 mol%) (for traditional method)

-

Base/Solvent (e.g., Triethylamine (Et₃N) or THF/Diisopropylamine (DIPA))

-

Inert atmosphere (Argon or Nitrogen)

Procedure (Traditional Cu-catalyzed):

-

To a reaction vessel, add Methyl 5-bromo-4-cyano-2-nitrobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPA) and the terminal alkyne.

-

Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Once complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated ammonium chloride solution to remove copper salts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the arylated alkyne.

Protocol 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

This protocol enables the synthesis of arylamine derivatives, which are prevalent in pharmaceuticals.[12][13]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Materials:

-

Methyl 5-bromo-4-cyano-2-nitrobenzoate (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-